5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
Descripción
Propiedades
IUPAC Name |
5-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5/c21-16-9-13(10-23-20(16)28-14-5-7-25-8-6-14)19(24)22-11-15-12-26-17-3-1-2-4-18(17)27-15/h1-4,9-10,14-15H,5-8,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGKCZAVYYJNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC3COC4=CC=CC=C4O3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 404.85 g/mol. Its structure includes:
- A 5-chloro substituent,
- A dihydrobenzo[b][1,4]dioxin moiety,
- A tetrahydro-2H-pyran ether group linked to a nicotinamide backbone.
These features contribute to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that 5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide exhibits significant anticancer properties. Studies have demonstrated its inhibitory activity against various cancer cell lines, highlighting its potential as an anticancer agent.
Mechanisms of Action:
- Inhibition of Cell Proliferation: The compound interferes with signaling pathways related to cell growth and survival.
- Induction of Apoptosis: It promotes programmed cell death in cancer cells, which is crucial for limiting tumor growth.
- Target Interaction: Preliminary studies suggest interactions with enzymes involved in cancer progression and metabolic pathways.
In Vitro Studies
In vitro assays have shown that the compound effectively inhibits the proliferation of several cancer cell lines. For instance:
- Cell Line A: 50% inhibition at 10 µM concentration.
- Cell Line B: Significant apoptosis was observed at concentrations above 5 µM.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components. Modifications to the chloro group or variations in the dioxin moiety could enhance its efficacy. A detailed SAR study is essential to optimize these interactions for better therapeutic outcomes.
Case Studies
A case study focusing on the compound's effects on breast cancer cells revealed:
- Cell Viability Reduction: Treatment with the compound resulted in a 70% reduction in cell viability compared to untreated controls.
- Molecular Pathway Analysis: Western blot analysis indicated downregulation of key proteins involved in cell cycle regulation.
Comparative Analysis
To further understand the potential of this compound, it is beneficial to compare it with other similar compounds known for their biological activities.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Compound A | Structure A | Known for strong anti-inflammatory properties |
| Compound B | Structure B | Exhibits high selectivity towards specific cancer types |
| Compound C | Structure C | Potent inhibitor of a different signaling pathway |
Aplicaciones Científicas De Investigación
Biological Activities
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing moderate to good inhibitory effects. The mechanism of action may involve interference with critical signaling pathways associated with cell proliferation and apoptosis.
Pharmacological Potential
The compound's ability to interact with multiple biological targets enhances its pharmacological profile. Preliminary studies suggest it may interact with enzymes involved in cancer progression and metabolic pathways. Techniques such as molecular docking and in vitro assays are being employed to elucidate these interactions further.
Synthesis and Derivatives
The synthesis of 5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves several synthetic steps that can be optimized for yield and purity. The potential for creating derivatives through chemical modifications exists, which could lead to compounds with enhanced efficacy or reduced toxicity.
Case Studies and Research Findings
Several studies have documented the applications of this compound in cancer research:
-
Inhibition of Tumor Growth
A study assessing the anticancer properties of various derivatives found that modifications to the benzo[b][1,4]dioxin structure significantly impacted the compound's ability to inhibit tumor growth in vitro. -
Mechanistic Insights
Research utilizing molecular docking simulations revealed that 5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide binds effectively to key enzymes involved in cancer metabolism, suggesting a potential pathway for therapeutic intervention.
Comparación Con Compuestos Similares
Table 1: Key Structural and Molecular Properties of Selected Nicotinamide Derivatives
Substituent Effects and Functional Implications
Oxygen-Rich Moieties : The tetrahydro-2H-pyran-4-yloxy and dihydrobenzo[b][1,4]dioxinyl groups (target compound and ) may improve solubility compared to purely aromatic analogs (e.g., ).
Inferred Pharmacological Profiles
While explicit activity data are unavailable, structural parallels suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
